

HC BLUE 12: A Comprehensive Technical Review

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Compound of Interest		
Compound Name:	HC BLUE 12	
Cat. No.:	B157651	Get Quote

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Introduction

HC BLUE 12, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a nitroaniline derivative primarily utilized as a direct hair dye in semi-permanent and oxidative hair coloring formulations.[1][2] Its classification as a "HC" dye indicates that it is a non-oxidative hair colorant that imparts color directly to the hair shaft without a chemical reaction.[2] Due to its widespread use in consumer products, HC BLUE 12 has been the subject of extensive toxicological evaluation to assess its safety for human use. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and toxicological profile, including detailed experimental protocols for key safety assessments.

Chemical Structure and Identification

The chemical structure of **HC BLUE 12** is characterized by a nitro-substituted benzene ring with two amino groups, each further substituted with ethanol moieties. The hydrochloride salt form enhances its stability and solubility in aqueous formulations.

Molecular Structure:

Caption: Chemical structure of **HC BLUE 12**.



Table 1: Chemical Identification

Identifier	Value
IUPAC Name	2-[[4-[Ethyl(2-hydroxyethyl)amino]-2- nitrophenyl]amino]ethanol hydrochloride
CAS Number	132885-85-9
EINECS Number	407-020-2
Molecular Formula	C12H20CIN3O4
InChI Key	LXKQJEXWFGAMMW-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **HC BLUE 12** are crucial for its formulation in cosmetic products and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of HC BLUE 12

Property	Value
Molecular Weight	305.76 g/mol
Appearance	Yellow-green amorphous powder
Melting Point	>400°C
Water Solubility	>200 g/L at 20°C[3]
Solubility in Methanol	Soluble
logP (Octanol/Water Partition Coefficient)	2.319 (estimated)[4]
рКа	Not available
Maximum Absorption (λmax)	522 (±5) nm and 416 (±5) nm



Synthesis and Analysis

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **HC BLUE 12** is not readily found in the scientific literature. However, based on the synthesis of similar nitroaniline derivatives, a plausible synthetic route involves the nucleophilic aromatic substitution of a disubstituted nitrobenzene with the appropriate aminoethanol derivatives. A general approach for a related compound, 2-((2-Nitrophenyl)amino)ethanol, involves the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol in a suitable solvent under reflux.[5] A similar strategy could be adapted for the synthesis of **HC BLUE 12**, likely involving a multi-step process to introduce the different substituents on the aniline base.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of **HC BLUE 12** in cosmetic formulations.

HPLC Method for Hair Dye Analysis (General Protocol)

A general method for the analysis of hair dyes in cosmetic products involves extraction of the dye from the product matrix followed by HPLC analysis.

- Sample Preparation:
 - Accurately weigh approximately 1 g of the hair dye product into a 20 mL volumetric flask.
 - Add 15 mL of a solution of 0.1% ascorbic acid in 50% methanol. The ascorbic acid acts as an antioxidant to prevent degradation of the dye.
 - Sonicate the mixture for 30 minutes to ensure complete extraction of the dye.
 - Dilute to the mark with the 0.1% ascorbic acid in 50% methanol solution.
 - Filter the solution through a 0.45 μm membrane filter to remove any particulate matter before injection into the HPLC system.
- Chromatographic Conditions (Example):



- Column: A reversed-phase column such as a C18 or a specialized column for polar compounds is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve good separation of the various components in the formulation.
- Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the column effluent. The maximum absorption wavelengths of HC BLUE 12 (around 416 nm and 522 nm) are used for detection and quantification.
- Quantification: A calibration curve is generated using standard solutions of HC BLUE 12 of known concentrations.

Toxicological Profile

The safety of **HC BLUE 12** has been extensively evaluated through a battery of toxicological studies, primarily focusing on its potential for acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.

Acute Toxicity

HC BLUE 12 exhibits low acute oral toxicity. Studies in rats have shown a No-Observed-Adverse-Effect Level (NOAEL) in a 90-day study.[3]

Irritation

Studies on rabbits have indicated that **HC BLUE 12** is not a skin irritant.[3]

Skin Sensitization

The potential of **HC BLUE 12** to cause skin sensitization has been assessed using the Murine Local Lymph Node Assay (LLNA).

Experimental Protocol: Murine Local Lymph Node Assay (OECD 429)

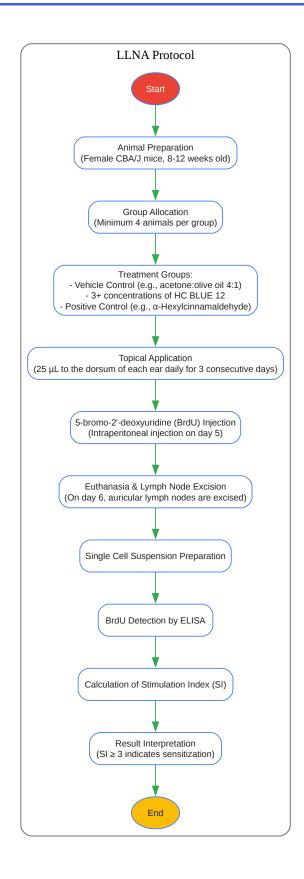


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The LLNA is the preferred method for in vivo testing of skin sensitization potential. The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.





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Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).



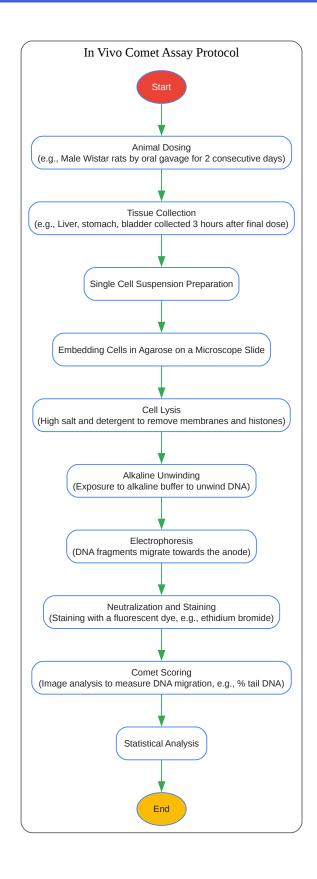
Genotoxicity

The genotoxic potential of **HC BLUE 12** has been investigated using a range of in vitro and in vivo assays. While some in vitro studies showed positive results, in vivo studies, which are more relevant for human risk assessment, were negative. The in vivo Comet assay is a key study in this assessment.

Experimental Protocol: In Vivo Comet Assay (adapted from OECD 489)

The Comet assay, or single-cell gel electrophoresis assay, is used to detect DNA strand breaks in individual cells.





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Caption: Workflow for the In Vivo Comet Assay.



Regulatory Status and Safety Conclusion

Based on the comprehensive toxicological data, the Scientific Committee on Consumer Safety (SCCS) has concluded that the use of **HC BLUE 12** in non-oxidative hair dye formulations at a maximum concentration of 1.5% and in oxidative hair dye formulations at a maximum on-head concentration of 0.75% is safe for consumers.[3] It is important to note that **HC BLUE 12** is a moderate skin sensitizer, and products containing this ingredient may need to be labeled accordingly.[3] Additionally, as a secondary and tertiary amine, it should not be used in combination with nitrosating agents to avoid the formation of nitrosamines.[3]

Conclusion

HC BLUE 12 is a well-characterized direct hair dye with a favorable safety profile for its intended use in cosmetic products. Its physicochemical properties are well-suited for formulation in hair colorants. Extensive toxicological testing has demonstrated a low potential for systemic toxicity and, while it is a moderate skin sensitizer, it is not considered to be genotoxic in vivo. The detailed experimental protocols for key safety assessments provide a framework for the continued evaluation of similar cosmetic ingredients. For researchers and professionals in drug development, the data on **HC BLUE 12** can serve as a valuable case study on the safety assessment of nitroaniline compounds.

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